molecular formula C13H20N2O6 B2785881 3-Pyridineethanamine, beta,beta-diethoxy- CAS No. 74209-43-1

3-Pyridineethanamine, beta,beta-diethoxy-

Cat. No.: B2785881
CAS No.: 74209-43-1
M. Wt: 300.311
InChI Key: AWHDCTNUIHTEBU-UHFFFAOYSA-N
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Description

3-Pyridineethanamine, beta,beta-diethoxy- is a chemical compound with the molecular formula C9H14N2O2 It is a derivative of 3-pyridineethanamine, where the beta positions are substituted with ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridineethanamine, beta,beta-diethoxy- can be achieved through several methods. One common approach involves the reaction of 3-pyridineethanamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of 3-Pyridineethanamine, beta,beta-diethoxy- may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Pyridineethanamine, beta,beta-diethoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where nucleophiles such as amines or thiols replace the ethoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Pyridine derivatives with oxidized functional groups.

    Reduction: Reduced amine derivatives.

    Substitution: Compounds with nucleophiles replacing the ethoxy groups.

Scientific Research Applications

3-Pyridineethanamine, beta,beta-diethoxy- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems as a ligand or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Pyridineethanamine, beta,beta-diethoxy- involves its interaction with molecular targets such as enzymes or receptors. The ethoxy groups may enhance its binding affinity to specific targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Pyridineethanamine: The parent compound without ethoxy substitutions.

    3-Pyridineethanamine, beta,beta-dimethoxy-: Similar structure with methoxy groups instead of ethoxy groups.

    3-Pyridineethanamine, beta,beta-diisopropoxy-: Similar structure with isopropoxy groups instead of ethoxy groups.

Uniqueness

3-Pyridineethanamine, beta,beta-diethoxy- is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups may provide steric hindrance or electronic effects that differentiate it from other similar compounds.

Properties

IUPAC Name

2,2-diethoxy-2-pyridin-3-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-3-14-11(9-12,15-4-2)10-6-5-7-13-8-10/h5-8H,3-4,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDGKJDUFGHEQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN)(C1=CN=CC=C1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001300104
Record name β,β-Diethoxy-3-pyridineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001300104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74209-43-1
Record name β,β-Diethoxy-3-pyridineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74209-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β,β-Diethoxy-3-pyridineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001300104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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